molecular formula C14H15F3N2O B3017672 3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone CAS No. 478030-27-2

3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone

Cat. No.: B3017672
CAS No.: 478030-27-2
M. Wt: 284.282
InChI Key: NIPWHAXWOAXJRA-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a benzimidazole ring, which is further connected to a butanone moiety. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone typically involves multiple steps. One common method includes the trifluoromethylation of a benzimidazole precursor using a hypervalent iodine reagent, such as 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

3,3-Dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in trifluoromethylation reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone is unique due to its combined structural features, including the trifluoromethyl group and benzimidazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3,3-dimethyl-1-[2-(trifluoromethyl)benzimidazol-1-yl]butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O/c1-13(2,3)11(20)8-19-10-7-5-4-6-9(10)18-12(19)14(15,16)17/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPWHAXWOAXJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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